2-Diphenylmethylpiperidine
Overview
Description
2-Diphenylmethylpiperidine, also known as 2-benzhydrylpiperidine or 2-phenylmethylpiperidine, is a psychoactive substance that was originally developed in the 1950s for the treatment of narcolepsy and ADHD. Its use became very limited, and it has been sold as a 'legal high' or 'research chemical' .
Synthesis Analysis
The synthesis of 2-Diphenylmethylpiperidine derivatives has been explored in several studies. One approach involves the asymmetric synthesis of 2-(1-aminoalkyl)piperidines using (-)-2-cyano-6-phenyloxazolopiperidine, which upon reduction and hydrogenolysis leads to diamines. Further reactions with lithium derivatives can yield substituted diamino alcohols or disubstituted amines, which are precursors to diphenyl[(2S)-piperidin-2-yl]methanamine . Another method includes intramolecular reductive coupling of diimines to produce (+/-)-2,3-diarylpiperazines, which can be resolved to high enantiomeric purity using tartaric and oxalic acids .
Molecular Structure Analysis
The molecular structure of 2-Diphenylmethylpiperidine derivatives has been studied using various techniques. For example, N-aryl-cis-2,6-diphenylpiperidines have been synthesized and their structures analyzed in gas, liquid, and solid phases, revealing a flattened-chair conformation of the piperidine ring and specific orientations of the aryl rings .
Chemical Reactions Analysis
The reactivity of 2-Diphenylmethylpiperidine derivatives has been investigated, particularly in the context of their potential as ligands in metal complexes. For instance, 2,6-Diphenylpyridine can act as a terdentate ligand in platinum(II) and palladium(II) complexes, which undergo various reactions including oxidative addition and substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Diphenylmethylpiperidine derivatives have been characterized in several studies. For example, the antioxidant potential of 2, 6-diphenylpiperidine-4-one compounds and their imine derivatives has been evaluated, with some derivatives showing significant antioxidant activity . Additionally, the synthesis and characterization of 4-((4'-N,N-diphenyl)phenyl)-2,2'-bipyridine, a related compound, have been reported, including its UV-Vis and photoluminescence spectra .
Case Studies and Toxicity
Case studies have documented the recreational use of 2-Diphenylmethylpiperidine, which has led to undesirable physical and psychiatric effects, and even deaths. The toxicity of different isomers of diphenylmethylpiperidine has been studied in rats, revealing that certain isomers can cause hyperglycemia, reduced pancreatic insulin content, and vacuolation in pancreatic islet cells .
Scientific Research Applications
1. Neuropharmacology
- Summary of Application : 2-DPMP is used in neuropharmacology research as a stimulant drug. It increases extracellular dopamine levels in the brain, including the reward and addiction pathways, through interacting with the dopamine transporter (DAT) .
- Methods of Application : The research applied combined in vitro, in vivo, and in silico methods. In vitro binding of 2-DPMP to rat striatum and accumbens DAT was measured by means of quantitative autoradiography with a selective DAT-radioligand .
- Results or Outcomes : 2-DPMP potently displaced the radioligand in the accumbens and striatum showing dose-dependence from 0.3 to 30 μM. IC50 values were: 5.65 × 10^-7 M for accumbens shell and 6.21 × 10^-7 M for dorsal striatum .
2. Clinical Pharmacology
- Summary of Application : There is increasing interest in the use of pipradrol and pipradrol derivatives, such as 2-DPMP, as recreational drugs . This has led to research into the acute toxicity related to both D2PM and 2-DPMP .
- Methods of Application : The research involved a case series of five individuals with acute toxicity related to the use of D2PM. Urine collection at the time of presentation to the ED was subsequently analysed by gas chromatography—mass spectrometry (GC-MS) .
- Results or Outcomes : All of the urine samples tested positive for D2PM and benzophenone. The patients presented with ongoing prolonged neuropsychiatric symptoms of agitation, anxiety and insomnia lasting 24–96 h post-ingestion .
3. Neurobiological Assessment
- Summary of Application : 2-DPMP is used in neurobiological research to assess the molecular and atomistic mechanisms of stimulant Novel Psychoactive Substances (NPS) actions at the dopamine transporter (DAT), which translate into biological outcomes such as dopamine release in the brain’s reward pathway .
- Methods of Application : The research applied combined in vitro, in vivo, and in silico methods. In vitro binding of 2-DPMP to rat striatum and accumbens DAT was measured by means of quantitative autoradiography with a selective DAT-radioligand .
- Results or Outcomes : 2-DPMP potently displaced the radioligand in the accumbens and striatum showing dose-dependence from 0.3 to 30 μM. IC50 values were: 5.65 × 10^-7 M for accumbens shell and 6.21 × 10^-7 M for dorsal striatum .
4. Computational Assessment
- Summary of Application : 2-DPMP is used in computational research to investigate the interactions of 2-DPMP within DAT, in comparison with cocaine and amphetamine .
- Methods of Application : The research used dynamic modeling to investigate the interactions of 2-DPMP within DAT .
- Results or Outcomes : Molecular dynamics simulations identified contrasting conformational changes of DAT for inhibitors (cocaine) and releasers (amphetamine). 2-DPMP led to molecular rearrangements toward an outward-facing DAT conformation that suggested a cocaine-type effect .
5. Neurobiological and Computational Assessment
- Summary of Application : 2-DPMP is used in neurobiological and computational research to assess the molecular and atomistic mechanisms of stimulant Novel Psychoactive Substances (NPS) actions at the dopamine transporter (DAT), which translate into biological outcomes such as dopamine release in the brain’s reward pathway .
- Methods of Application : The research applied combined in vitro, in vivo, and in silico methods. In vitro binding of 2-DPMP to rat striatum and accumbens DAT was measured by means of quantitative autoradiography with a selective DAT-radioligand .
- Results or Outcomes : 2-DPMP potently displaced the radioligand in the accumbens and striatum showing dose-dependence from 0.3 to 30 μM. IC50 values were: 5.65 × 10^-7 M for accumbens shell and 6.21 × 10^-7 M for dorsal striatum .
6. Synthesis of Piperidine Derivatives
- Summary of Application : There is increasing interest in the synthesis of various piperidine derivatives, including 2-DPMP .
- Methods of Application : The research involved intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results or Outcomes : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Safety And Hazards
Future Directions
The future directions of research on 2-Diphenylmethylpiperidine could involve further investigations into its molecular mechanisms of action, particularly its interactions with the dopamine transporter (DAT). This could help to achieve a greater understanding of the addictive potential of stimulant novel psychoactive substances (NPS) like 2-Diphenylmethylpiperidine .
properties
IUPAC Name |
2-benzhydrylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N/c1-3-9-15(10-4-1)18(16-11-5-2-6-12-16)17-13-7-8-14-19-17/h1-6,9-12,17-19H,7-8,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTNXJXZVGHMGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90897502 | |
Record name | 2-(Diphenylmethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90897502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
BP: 150 °C at 0.01 mm Hg | |
Record name | Desoxypipradrol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8015 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The ATP-Mg++-dependent uptake of (3)H dopamine and l-(3)H norepinephrine into purified synaptic vesicles of whole rat brain, rat striatum and rat hypothalamus was inhibited 10-fold more effectively by S-(+)-amphetamine as compared to its corresponding (R-(-)-enantiomer. In contrast, S-(+)-deoxypipradrol and its R-(-)-enantiomer were approximately equipotent inhibitors of 3H-amine uptake into these synaptic vesicular preparations. The 1R:2R-methylphenidate was twice as potent as its 1R:2S-enantiomer as an inhibitor of (3)H-catecholamine uptake. These data suggest that the receptor sites on the amine pumps present in the membranes of all three vesicular preparations are similar in so far as they are all sensitive to the stereochemical configuration around the alpha-carbon of amphetamine but are not sensitive to the stereochemical configuration around the analogous carbon of deoxypipradrol and methylphenidate. These observations are the reverse of those previously observed for the phenethylamine pumps present in peripheral and central neuronal membranes., ... Rat brain slices from the nucleus accumbens core, which were exposed to either cocaine (1, 3 or 10 uM) or desoxypipradrol (1, 3 or 10 uM) for 60 min. Dopamine efflux was electrically evoked and recorded using fast cyclic voltammetry. Both drugs increased the peak dopamine efflux and also slowed dopamine re-uptake. Desoxypipradrol was more potent than cocaine causing a sevenfold increase in peak dopamine levels (versus a threefold increase for cocaine) and increasing dopamine re-uptake half-life 15-fold (versus fivefold for cocaine). These data suggest that desoxypipradrol is more potent than cocaine at dopamine terminals, and this could account for its psychotogenic effects. | |
Record name | Desoxypipradrol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8015 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2-Diphenylmethylpiperidine | |
Color/Form |
Orthrhombic from petroleum | |
CAS RN |
519-74-4 | |
Record name | (±)-Desoxypipradrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desoxypipradrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Diphenylmethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90897502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(diphenylmethyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.525 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESOXYPIPRADROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49UNK1BV8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Desoxypipradrol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8015 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
66 °C | |
Record name | Desoxypipradrol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8015 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.